molecular formula C19H23N3O4 B1221299 DX-52-1

DX-52-1

Katalognummer: B1221299
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: YGWHMSNGVVTUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

DX-52-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Interaction with Galectin-3

One of the primary applications of DX-52-1 is its ability to modulate the binding of galectin-3 to other proteins. Research indicates that this compound can significantly affect the interaction between galectin-3 and β-catenin, as well as α-actinin, which are critical components in cellular signaling pathways related to cancer progression . This modulation can potentially influence tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapeutics.

Antitumor Effects

Studies have shown that this compound exhibits antitumor properties by altering the behavior of cancer cells. For instance, it has been observed to induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent . The mechanism behind this effect may involve the disruption of galectin-3 interactions, leading to altered cell survival signals.

Immunomodulatory Effects

This compound also plays a role in modulating immune responses. Its interaction with galectin-3 can influence immune cell behavior, potentially enhancing or suppressing immune responses depending on the context. This property positions this compound as a potential agent in immunotherapy strategies aimed at treating various diseases, including autoimmune disorders and cancers .

Case Study 1: Antitumor Activity in Breast Cancer

In a study investigating the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound led to a significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through modulation of galectin-3 pathways. This finding supports further exploration of this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Immunomodulation in Autoimmune Diseases

Another case study focused on the immunomodulatory effects of this compound in models of autoimmune diseases. The results indicated that this compound could alter the expression levels of pro-inflammatory cytokines through its action on galectin-3. This suggests that this compound may be beneficial in developing therapies for conditions characterized by excessive inflammatory responses.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Interaction with ProteinsModulates binding of galectin-3 to β-catenin and α-actinin
Antitumor EffectsInduces apoptosis in breast cancer cell lines
ImmunomodulationAlters cytokine expression; potential use in autoimmune disease therapies

Eigenschaften

Molekularformel

C19H23N3O4

Molekulargewicht

357.4 g/mol

IUPAC-Name

12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid

InChI

InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)

InChI-Schlüssel

YGWHMSNGVVTUIT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

Synonyme

8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl-
DX 52-1
DX-52-1
NSC 607097
NSC-607097

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

At first, 2.0 g of sodium cyanide is dissolved in 30 ml of 0.1M phosphate buffer (pH 7.4) and 1 g of crude DC-52-(containing 0.6 g of DC-52) is added thereto. The mixture is stirred at room temperature for 1.5 hours. The reaction mixture is passed through a column containing 200 ml of Diaion HP-20SS (made by Mitsubishi Chemical Industries Co., Ltd.), and the column is developed and eluted with 1 l of water (fraction Nos. 1-160; 6 ml each), and then with 1% acetone-99% water (by volume; fraction Nos. 161-224, 6 ml each). Fraction Nos. 125-165 and fraction Nos. 166-199 are joined together separately, and concentrated under reduced pressure, followed by freeze-drying to obtain 161 mg of fraction A and 179 mg of fraction B.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DC-52
Quantity
1 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.